molecular formula C17H26N2O4 B13606101 Tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate

Tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate

Cat. No.: B13606101
M. Wt: 322.4 g/mol
InChI Key: YSKMLUKECKZKLF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules

Preparation Methods

The synthesis of tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxyphenylpiperazine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction between 2,5-dimethoxyphenylpiperazine and tert-butyl chloroformate.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high yield and purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and neuroprotective activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and dimethoxyphenyl moiety contribute to its ability to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of neurotransmitter release, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound features an ethoxy-oxoethyl group instead of the dimethoxyphenyl moiety, leading to different chemical and biological properties.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate:

    Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: The chloroethyl group in this compound imparts unique chemical reactivity and potential for further functionalization.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-9-8-18-11-14(19)13-10-12(21-4)6-7-15(13)22-5/h6-7,10,14,18H,8-9,11H2,1-5H3

InChI Key

YSKMLUKECKZKLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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